2-Amino-3-(3,4-dimethoxyphenyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)pyridin-2-amine |
InChI |
InChI=1S/C13H14N2O2/c1-16-11-6-5-9(8-12(11)17-2)10-4-3-7-15-13(10)14/h3-8H,1-2H3,(H2,14,15) |
InChI Key |
RVZRUAOZBBCTBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N=CC=C2)N)OC |
Origin of Product |
United States |
Reactivity Profiles and Comprehensive Chemical Transformations of 2 Amino 3 3,4 Dimethoxyphenyl Pyridine Derivatives
Fundamental Reactivity Attributed to Core Functional Groups
The reactivity of 2-Amino-3-(3,4-dimethoxyphenyl)pyridine is primarily centered around the nucleophilic character of the 2-amino group and the pyridine (B92270) nitrogen atom. The pyridine ring itself is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons through both inductive and resonance effects. stackexchange.com This deactivation makes the pyridine ring less susceptible to electrophilic substitution compared to benzene (B151609). stackexchange.com
However, the presence of the amino group at the 2-position significantly influences this reactivity. The amino group is a strong electron-donating group, which increases the electron density of the pyridine ring, particularly at the ortho and para positions relative to the amino group (positions 3, 5, and the ring nitrogen). This enhanced electron density makes the ring more amenable to electrophilic attack than unsubstituted pyridine.
Furthermore, the 3-(3,4-dimethoxyphenyl) substituent also plays a crucial role. The methoxy (B1213986) groups are electron-donating, further increasing the electron density of the pyridine ring and enhancing the nucleophilicity of both the 2-amino group and the pyridine nitrogen. nih.gov This electronic enrichment makes these sites more reactive towards electrophiles. The pyridine nitrogen, with its lone pair of electrons in an sp² orbital, can act as a base or a nucleophile, participating in reactions such as protonation, alkylation, and coordination with metal ions. rsc.org The 2-amino group, with its lone pair, is also a potent nucleophilic center, readily reacting with a variety of electrophiles.
Derivatization Strategies through Reactions with Diverse Electrophiles and Nucleophiles
The nucleophilic centers of this compound derivatives allow for a wide range of derivatization reactions with various electrophiles. The 2-amino group can be acylated, alkylated, and can participate in condensation reactions with carbonyl compounds. For instance, reactions with chloroacetyl chloride can introduce a reactive handle for further cyclizations. nih.gov
Nucleophilic substitution reactions on the pyridine ring are also a key derivatization strategy. While the pyridine ring is generally electron-deficient and thus susceptible to nucleophilic attack, the presence of the electron-donating amino and dimethoxyphenyl groups can modulate this reactivity. However, derivatization can be achieved through preliminary activation of the pyridine ring, for example, by N-oxidation, which makes the ring more susceptible to nucleophilic attack. nih.govgalchimia.com
The following table summarizes some of the key derivatization reactions of 2-aminopyridine (B139424) derivatives:
| Reaction Type | Reagent/Conditions | Product Type |
| Acylation | Acyl chlorides, Anhydrides | N-acylated 2-aminopyridines |
| Alkylation | Alkyl halides | N-alkylated 2-aminopyridines |
| Condensation | Aldehydes, Ketones | Schiff bases, Imines |
| Nucleophilic Substitution (on activated ring) | Amines, Thiols | Substituted 2-aminopyridines |
These derivatization strategies are fundamental in preparing advanced intermediates for the synthesis of more complex heterocyclic systems.
Synthesis of Fused Heterocyclic Systems Utilizing the Pyridine Moiety
The bifunctional nature of this compound, possessing both a nucleophilic amino group and an adjacent ring nitrogen, makes it an excellent precursor for the synthesis of fused heterocyclic systems.
Pyrido[2,3-d]pyrimidines are an important class of fused heterocycles with a wide range of biological activities. mdpi.commdpi.com One common synthetic approach involves the reaction of 2-aminopyridine derivatives with various carbon sources that provide the necessary atoms to form the pyrimidine (B1678525) ring. For example, 2-amino-3-cyanopyridine derivatives can undergo intermolecular cyclization with formamide to yield pyrido[2,3-d]pyrimidines. mdpi.com
A general strategy for the synthesis of pyrido[2,3-d]pyrimidines involves the condensation of 2-aminonicotinamides with reagents like diethyl oxalate or through intramolecular cyclization of acylated 2-aminopyridines. nih.gov The reaction of 2-amino-3-cyanopyridines with various reagents provides a versatile route to a wide array of substituted pyrido[2,3-d]pyrimidines. nih.gov
The following table outlines a general reaction for the formation of a pyrido[2,3-d]pyrimidine (B1209978) scaffold:
| Starting Material | Reagent | Product |
| 2-Amino-3-cyanopyridine derivative | Formamide | 4-Aminopyrido[2,3-d]pyrimidine derivative |
| 2-Aminonicotinamide derivative | Diethyl oxalate | Pyrido[2,3-d]pyrimidine-2,4-dione derivative |
| 2-Aminopyridine derivative | α,β-Unsaturated ketones | Substituted pyrido[2,3-d]pyrimidines |
The synthesis of imidazo[2,1-b] nih.govresearchgate.netthiadiazoles typically involves the reaction of a 2-amino-1,3,4-thiadiazole with an α-haloketone. researchgate.net This reaction proceeds via an initial N-alkylation of the amino group, followed by an intramolecular cyclization to form the fused imidazole ring. researchgate.net While the direct synthesis from this compound is not explicitly detailed, analogous reactions with other 2-aminoheterocycles provide a template for such transformations. The reactivity of the 2-amino group in 2-aminopyridines allows for similar cyclization strategies. For example, reaction with a reagent that introduces a thiadiazole precursor followed by cyclization could lead to the desired scaffold. Electrophilic substitution reactions on the resulting imidazo[2,1-b]-1,3,4-thiadiazole can then be used to introduce further diversity. nih.gov
A representative synthesis is shown in the table below:
| Starting Material | Reagent | Key Intermediate | Product |
| 2-Amino-1,3,4-thiadiazole | α-haloketone (e.g., phenacyl bromide) | N-alkylated thiadiazole | 6-Aryl-imidazo[2,1-b] nih.govresearchgate.netthiadiazole |
Pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, are another important class of heterocyclic compounds. nih.gov Their synthesis can be achieved through various strategies, often involving the construction of the pyrrole ring onto a pre-existing pyridine core. A common method is the Fischer indole synthesis, adapted for pyridine derivatives. Another approach involves the cyclization of appropriately substituted pyridines. For instance, a cyclo-condensation reaction between a 2-amino-1H-pyrrole-3-carbonitrile and an active methylene compound can yield a 1H-pyrrolo[2,3-b]pyridine. ajol.info
The synthesis of substituted pyrrolo[2,3-d]pyrimidines can also be achieved through one-pot condensation reactions of 2-thio-6-aminouracil, arylglyoxals, and CH-acids. karazin.ua While this leads to a related scaffold, it highlights the utility of multicomponent reactions in building complex heterocyclic systems from simple precursors.
A generalized synthetic approach is presented in the table:
| Starting Material | Reagent | Product |
| 2-Amino-1H-pyrrole-3-carbonitrile | Active methylene compound (e.g., malononitrile) | Substituted 1H-pyrrolo[2,3-b]pyridine |
| Substituted 2-chloropyridine | Amine, followed by intramolecular cyclization | Substituted pyrrolo[2,3-b]pyridine |
Intramolecular Cyclization Reactions for Novel Ring Systems
Intramolecular cyclization of suitably functionalized derivatives of this compound offers a powerful strategy for the construction of novel and complex ring systems. By introducing reactive functional groups at appropriate positions on the parent molecule, subsequent ring-closing reactions can be induced to form new heterocyclic scaffolds.
The following table provides a conceptual example of an intramolecular cyclization:
| Precursor | Reaction Condition | Product |
| 2-(Acylamino)-3-(2-haloethyl)pyridine derivative | Base | Fused heterocyclic system |
| 2-Amino-3-(o-formylphenyl)pyridine derivative | Acid or base catalyst | Fused quinoline derivative |
Sophisticated Spectroscopic Characterization and Structural Elucidation of 2 Amino 3 3,4 Dimethoxyphenyl Pyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy stands as a cornerstone for the unambiguous structural assignment of 2-Amino-3-(3,4-dimethoxyphenyl)pyridine and its derivatives, offering detailed insights into the molecular framework.
Proton (¹H) and Carbon (¹³C) NMR Analysis
The ¹H NMR spectrum of this compound provides characteristic signals for the protons in the molecule. The aromatic protons of the pyridine (B92270) and dimethoxyphenyl rings typically resonate in the downfield region, generally between 6.5 and 8.5 ppm. The protons of the two methoxy (B1213986) groups (-OCH₃) are expected to appear as sharp singlets in the upfield region, around 3.8-4.0 ppm. The protons of the amino group (-NH₂) often present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
In the ¹³C NMR spectrum, the carbon atoms of the aromatic rings exhibit signals in the range of 110-160 ppm. The carbon atoms attached to the nitrogen in the pyridine ring and the oxygen atoms in the methoxy groups are typically found at the lower field end of this range. The carbons of the methoxy groups themselves will produce signals around 55-60 ppm.
For a related compound, N-(3-methoxyphenyl)pyridin-2-amine, the following ¹H and ¹³C NMR data have been reported in CDCl₃:
¹H NMR (400 MHz, CDCl₃) δ: 8.19 (d, J = 5.0 Hz, 1H), 7.56 – 7.38 (m, 2H), 7.20 (t, J = 8.1Hz, 1H), 6.98 – 6.81 (m, 3H), 6.76 – 6.65 (m, 1H), 6.65 – 6.53 (m, 1H), 3.77 (s, 3H).
¹³C NMR (100 MHz, CDCl₃) δ: 160.5, 156.2, 148.3, 142.0, 137.8, 130.0, 114.9, 112.7, 108.6, 108.0, 106.2, 55.2.
This data can serve as a valuable reference for the assignment of signals in the spectra of this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine H-4 | 7.5 - 7.7 | 120 - 125 |
| Pyridine H-5 | 6.7 - 6.9 | 110 - 115 |
| Pyridine H-6 | 8.0 - 8.2 | 145 - 150 |
| Dimethoxyphenyl H-2' | 6.8 - 7.0 | 110 - 115 |
| Dimethoxyphenyl H-5' | 6.9 - 7.1 | 112 - 118 |
| Dimethoxyphenyl H-6' | 6.8 - 7.0 | 120 - 125 |
| Methoxy (-OCH₃) | 3.8 - 4.0 (two singlets) | 55 - 60 |
| Amino (-NH₂) | 4.5 - 5.5 (broad singlet) | - |
| Pyridine C-2 | - | 155 - 160 |
| Pyridine C-3 | - | 125 - 130 |
| Pyridine C-4 | - | 120 - 125 |
| Pyridine C-5 | - | 110 - 115 |
| Pyridine C-6 | - | 145 - 150 |
| Dimethoxyphenyl C-1' | - | 130 - 135 |
| Dimethoxyphenyl C-2' | - | 110 - 115 |
| Dimethoxyphenyl C-3' | - | 148 - 152 |
| Dimethoxyphenyl C-4' | - | 147 - 151 |
| Dimethoxyphenyl C-5' | - | 112 - 118 |
| Dimethoxyphenyl C-6' | - | 120 - 125 |
Note: These are predicted values and may vary from experimental results.
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum would be characterized by the following absorption bands:
N-H Stretching: The amino group (-NH₂) typically shows two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.
C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy groups appears just below 3000 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds in the pyridine and benzene (B151609) rings are found in the 1400-1650 cm⁻¹ region.
C-O Stretching: The C-O stretching of the methoxy groups will give rise to strong absorptions, typically in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.
N-H Bending: The bending vibration of the amino group is expected in the 1590-1650 cm⁻¹ range.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | Asymmetric & Symmetric Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | > 3000 |
| Aliphatic C-H (in -OCH₃) | Stretching | < 3000 |
| C=C and C=N (Aromatic) | Stretching | 1400 - 1650 |
| Amino (-NH₂) | Bending | 1590 - 1650 |
| C-O (Methoxy) | Asymmetric Stretching | 1200 - 1300 |
| C-O (Methoxy) | Symmetric Stretching | 1000 - 1100 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation analysis. For this compound (C₁₃H₁₄N₂O₂), the expected molecular ion peak [M]⁺ would be at m/z 230. The fragmentation pattern would likely involve the loss of methyl radicals (•CH₃, loss of 15 amu) from the methoxy groups, and potentially the loss of a formyl radical (•CHO, loss of 29 amu) or a methoxy radical (•OCH₃, loss of 31 amu). Cleavage of the bond between the two aromatic rings could also be a significant fragmentation pathway. The presence of nitrogen allows for the observation of odd-electron fragment ions, which can be diagnostic.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound are expected to show strong absorption bands in the UV region. The spectrum would likely exhibit multiple absorption maxima (λ_max) corresponding to π → π* transitions within the conjugated pyridine and dimethoxyphenyl ring systems. The presence of the amino and methoxy groups, which are auxochromes, can cause a bathochromic (red) shift of these absorption bands to longer wavelengths compared to the unsubstituted parent aromatic rings. For similar 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives, long-wavelength absorption maxima have been observed in the range of 349–364 nm. mdpi.com
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles. This technique would also reveal the planarity of the aromatic rings and the orientation of the dimethoxyphenyl group relative to the pyridine ring. Furthermore, intermolecular interactions such as hydrogen bonding involving the amino group and the pyridine nitrogen, as well as π-π stacking between the aromatic rings, which govern the crystal packing, can be elucidated. For a related compound, 2-amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile, the crystal structure was found to be triclinic, and the dihedral angle between the central pyridine ring and the dimethoxyphenyl ring was determined to be 43.24 (3)°. nih.gov This provides an indication of the potential conformation in the solid state for the title compound.
Analysis of Molecular Conformation and Crystal Packing
The precise three-dimensional arrangement of atoms and molecules in the crystalline state is determined using single-crystal X-ray diffraction. This technique provides detailed insights into bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. For heterocyclic compounds similar to this compound, the relative orientation of the aromatic rings is a key conformational feature.
In a related compound, 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile, the pyridine ring is nearly planar. nih.gov The dihedral angle between the central pyridine ring and the substituted benzene ring is a critical parameter. For instance, in this analogue, the dihedral angle between the pyridine ring and the 4-hydroxy-3,5-dimethoxy-substituted benzene ring is 43.24 (3)°. nih.gov Furthermore, the methoxy groups often lie slightly out of the plane of the benzene ring, as indicated by torsion angles. nih.gov
The crystal packing describes how molecules are arranged in the crystal lattice. In many aminopyridine derivatives, the packing is stabilized by a network of intermolecular interactions, leading to the formation of well-defined supramolecular structures. For example, molecules can be linked into tapes, sheets, or three-dimensional networks. nih.gov In some cases, π–π stacking interactions between aromatic rings, with centroid-centroid distances around 3.5 to 3.8 Å, contribute significantly to the stability of the crystal packing. nih.govnih.gov
Below is a representative table of crystal data for a related aminopyridine derivative, illustrating the type of information obtained from crystallographic studies.
| Parameter | Value |
| Chemical Formula | C₂₀H₁₇N₃O₃ |
| Molecular Weight | 347.37 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.1320 (16) |
| b (Å) | 10.497 (2) |
| c (Å) | 10.914 (2) |
| α (°) | 77.28 (3) |
| β (°) | 68.36 (3) |
| γ (°) | 84.66 (3) |
| Volume (ų) | 844.6 (3) |
| Z | 2 |
| Data for 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile nih.gov |
Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)
Intermolecular interactions, particularly hydrogen bonds, are fundamental in dictating the molecular assembly in the solid state. libretexts.org The amino group (-NH₂) of this compound is a potent hydrogen bond donor, while the pyridine nitrogen atom can act as an acceptor. This capability allows for the formation of robust and predictable hydrogen-bonding patterns, known as synthons. semanticscholar.org
In the crystal structures of related aminopyrimidine and aminopyridine compounds, molecules are often linked by pairs of N—H⋯N or N—H⋯O hydrogen bonds, which can form distinct ring motifs. nih.govresearchgate.net For instance, the interaction between an amino group and a carboxylate or nitrile group can form a centrosymmetric dimer. nih.govnih.gov These dimers can then be further connected into tapes or chains through other hydrogen bonds, such as those involving methoxy oxygen atoms. nih.gov
These interactions can be characterized by their donor-hydrogen (D—H), hydrogen-acceptor (H⋯A), and donor-acceptor (D⋯A) distances, as well as the D—H⋯A angle. A summary of typical hydrogen bond geometries found in a related crystal structure is provided below.
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N—H···N | 0.86 | 2.18 | 3.035 (6) | 174 |
| N—H···O | 0.86 | 2.11 | 2.934 (5) | 160 |
| Representative data from a related aminopyridine derivative nih.gov |
Advanced Fluorescence Spectroscopy Techniques
Synchronous Fluorescence Spectroscopy (SFS) for Microenvironment Probing
Synchronous Fluorescence Spectroscopy (SFS) is a powerful technique used to study the microenvironment around a fluorescent molecule. By simultaneously scanning both the excitation and emission monochromators at a constant wavelength interval (Δλ), SFS can provide simplified spectra with reduced bandwidths and enhanced spectral resolution. researchgate.net
For fluorescent probes like derivatives of this compound, changes in the polarity and viscosity of the local environment can lead to shifts in the fluorescence emission maximum. nih.gov SFS is particularly useful for resolving the contributions of different fluorescent species or different microenvironments. A slight red shift (to longer wavelengths) in the SFS spectrum typically indicates that the microenvironment around the fluorophore has become more polar. researchgate.net This technique allows for sensitive detection of changes, for example, in the binding of a molecule to a protein or its partitioning into a hydrophobic pocket. researchgate.net The fluorescence spectra of 2-amino-4,6-diphenylnicotinonitriles, for example, show solvent-dependent shifts, highlighting the influence of the solvent environment on their fluorescence properties. nih.gov
Applications in Monitoring Photopolymerization Processes via Fluorescence Probe Technique (FPT)
The significant changes in the microenvironment that occur during polymerization—specifically the increase in viscosity—can be monitored in real-time using the Fluorescence Probe Technique (FPT). mdpi.com Certain aminopyridine derivatives have been identified as highly effective fluorescent molecular sensors for this purpose. bohrium.comnih.gov
As a monomer mixture converts into a solid polymer, the mobility of the fluorescent probe becomes restricted. This change in the local environment alters the probe's fluorescence properties, such as its intensity and the position of the emission maximum. mdpi.com A series of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have demonstrated much higher sensitivity in monitoring various types of photopolymerization (including free-radical, thiol-ene, and cationic polymerization) compared to commercially available probes like 7-diethylamino-4-methylcoumarin. mdpi.combohrium.com
Interestingly, these aminopyridine derivatives can serve a dual role. mdpi.com Not only do they act as sensitive fluorescent sensors, but they can also function as long-wavelength co-initiators, accelerating the photopolymerization process when used with photoinitiators like diphenyliodonium (B167342) salts. mdpi.combohrium.com This dual functionality makes them highly valuable for developing advanced photocurable materials. mdpi.com
Computational and Theoretical Chemistry Investigations of 2 Amino 3 3,4 Dimethoxyphenyl Pyridine Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and properties of molecules due to its favorable balance of accuracy and computational cost. scirp.org It is particularly useful for studying pyridine (B92270) derivatives. niscpr.res.in
DFT calculations are instrumental in characterizing the fundamental electronic properties of molecules like 2-Amino-3-(3,4-dimethoxyphenyl)pyridine. These calculations provide optimized molecular geometry, charge distribution, and insights into molecular reactivity through the analysis of frontier molecular orbitals. tandfonline.comjournalijar.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic and optical properties, chemical reactivity, and kinetic stability. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. niscpr.res.intandfonline.com For dimethoxybenzene derivatives, DFT studies have shown that the choice of functional, such as B3LYP or PBE, can influence the predicted electronic properties, with hybrid functionals often providing lower total energy values. nih.gov
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations, illustrating the charge distribution and identifying sites susceptible to electrophilic and nucleophilic attack. tandfonline.comnih.gov In aminopyridine systems, the nitrogen atoms of the pyridine ring and the amino group typically show the highest negative charge density, indicating their role as potential sites for electrophilic interaction. nih.govresearchgate.net
Table 1: Representative Quantum Chemical Properties Calculated via DFT for Pyridine Derivatives Note: Data is illustrative for related pyridine structures as specific data for this compound is not available in the provided sources.
| Property | Calculated Value | Method/Basis Set | Source Reference |
|---|---|---|---|
| HOMO Energy | -6.646 eV | B3LYP/6-31+G(d,p) | scirp.org |
| LUMO Energy | -1.816 eV | B3LYP/6-31+G(d,p) | scirp.org |
| Energy Gap (ΔE) | 4.830 eV | B3LYP/6-31+G(d,p) | scirp.org |
A significant application of DFT is the prediction of spectroscopic data, such as vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netscispace.com Quantum chemical calculations using methods like B3LYP with appropriate basis sets (e.g., 6-311++G**) can accurately compute the vibrational spectra of aminopyridine derivatives. bas.bg
The calculated frequencies often show excellent agreement with experimental results, although a scaling factor is typically applied to correct for anharmonicity and basis set limitations. bas.bg This correlative approach allows for precise assignment of vibrational modes. scispace.com For example, in 2-amino-4,6-diarylpyrimidines, characteristic N-H stretching bands of the amino group were identified and correlated with DFT-computed values. researchgate.net Similarly, 1H and 13C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, providing theoretical support for experimental structural elucidation. researchgate.net
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Representative Aminopyrimidine Derivative Note: This table illustrates the typical correlation between experimental and theoretical data for related compounds.
| Vibrational Mode | Experimental IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Source Reference |
|---|---|---|---|
| N-H Stretch (asymmetric) | 3503 | Scaled values correlate well | researchgate.net |
| N-H Stretch (symmetric) | 3380 | Scaled values correlate well | researchgate.net |
DFT calculations are a powerful tool for investigating reaction mechanisms at the molecular level. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition state structures. mdpi.com The analysis of these structures provides deep insights into the reaction pathway and the factors controlling its kinetics and thermodynamics.
This quantum chemical cluster approach involves calculating the activation energies required to overcome reaction barriers. acs.org While specific mechanistic studies on this compound were not detailed in the provided sources, the methodology is widely applied to heterocyclic systems. For instance, DFT has been used to study the mechanism of methoxycarbonylation of styrene (B11656) by palladium chloride, where transition state structures were located and analyzed to understand the catalytic cycle. mdpi.com Such an approach could be used to explore the synthesis or metabolic pathways involving the title compound.
Molecular Docking Studies for Molecular Recognition and Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding how a ligand might interact with its biological target. tubitak.gov.tr For pyridine derivatives, which are present in many bioactive molecules, docking studies help elucidate their binding modes within enzyme active sites. nih.govresearchgate.net
The analysis of docking results reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. rsc.org For example, docking studies on pyridine derivatives with potential anticancer activity have identified crucial hydrogen bond interactions with key amino acid residues like GLU116 and GLY117 in the Eg5 kinesin binding site. tubitak.gov.tr These insights are vital for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. nih.gov
Beyond predicting the binding pose, molecular docking algorithms provide a quantitative estimation of the binding affinity. lew.ro This is typically expressed as a scoring function, which calculates the free energy of binding (ΔG) in units such as kcal/mol. A lower binding energy score indicates a more favorable and stable interaction. tubitak.gov.tr
These predicted binding energies can be used to rank different compounds and prioritize them for experimental testing. For instance, in a study of novel pyridine derivatives as potential antitumor agents, docking results showed a compound with a free energy of binding of –9.52 kcal/mol, suggesting strong affinity for the Eg5 enzyme. tubitak.gov.tr These scores can also be converted into predicted inhibition constants (Ki), providing another measure of ligand potency. lew.ro
Table 3: Example of Molecular Docking Results for Pyridine Derivatives Against a Protein Target Note: This table presents representative data to illustrate the output of docking studies.
| Compound | Target Protein | Binding Energy (kcal/mol) | Predicted Ki (µM) | Key Interacting Residues | Source Reference |
|---|---|---|---|---|---|
| Pyridine Derivative 5m | Kinesin Eg5 | -9.52 | 0.105 | GLU116, GLY117 | tubitak.gov.tr |
| Pyrimidine (B1678525) Derivative 4r | Kinesin Eg5 | -7.67 | 2.39 | GLU116, GLY117 | tubitak.gov.tr |
Molecular Dynamics Simulations for Conformational Dynamics and Ligand-Target Interactions
While molecular docking provides a valuable static snapshot of ligand-receptor interactions, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of a docked complex and to explore the conformational flexibility of both the ligand and the protein. researchgate.netnsf.gov
By simulating the behavior of the system in a solvated environment for nanoseconds or longer, MD can reveal important dynamic processes. nih.gov This includes confirming the stability of key hydrogen bonds and hydrophobic contacts predicted by docking, observing conformational changes in the protein upon ligand binding (e.g., transitions between "open" and "closed" states), and providing a more refined calculation of binding free energies. researchgate.netnih.gov For example, MD simulations of the 14-3-3σ protein revealed significant conformational changes between its apo and ligand-bound states, particularly in helices E and F, which play a role in its function. nih.gov This level of dynamic insight is critical for a comprehensive understanding of the molecular recognition process.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. In the context of this compound and its analogues, QSAR studies can be instrumental in predicting their potential therapeutic activities, while QSPR models can forecast their behavior in various chemical and biological systems.
The development of a robust QSAR or QSPR model for this compound would involve the calculation of a wide array of molecular descriptors. These descriptors quantify different aspects of the molecule's structure and are categorized as follows:
Constitutional Descriptors: These are the most straightforward descriptors and include molecular weight, atom counts, and bond counts.
Topological Descriptors: These two-dimensional descriptors describe the atomic connectivity within the molecule. Examples include the Wiener index and Kier & Hall connectivity indices. researchgate.net
Geometrical Descriptors: These three-dimensional descriptors provide information about the molecule's shape and size, such as molecular surface area and volume.
Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors include dipole moment, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential. researchgate.net These are particularly useful for understanding the electronic aspects of molecular interactions.
Physicochemical Descriptors: These descriptors, such as logP (octanol-water partition coefficient), molar refractivity, and polarizability, are crucial for predicting the pharmacokinetic properties of a compound.
Once these descriptors are calculated for a series of analogues of this compound, statistical methods like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and machine learning algorithms are employed to build the QSAR/QSPR models. nih.govmdpi.com For instance, a QSAR model could reveal that the presence of the dimethoxyphenyl group at the 3-position of the pyridine ring is a key determinant for a specific biological activity. Similarly, a QSPR model might predict the solubility of this compound based on its molecular surface area and hydrogen bonding capacity.
A hypothetical QSAR study on a series of aminopyridine derivatives, including this compound, might identify the following key structural features for a particular biological activity:
| Descriptor | Importance | Implication for this compound |
| Molecular Weight | Moderate | The overall size of the molecule influences its fit into a biological target. |
| LogP | High | The lipophilicity, influenced by the dimethoxyphenyl group, is critical for membrane permeability. |
| Hydrogen Bond Donors | High | The amino group is a key hydrogen bond donor, crucial for receptor binding. |
| Aromatic Ring Count | High | The presence of both the pyridine and dimethoxyphenyl rings contributes to π-π stacking interactions. |
| Dipole Moment | Moderate | The overall polarity of the molecule affects its solubility and interactions with polar residues in a binding site. |
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling
In silico ADME profiling is a critical component of modern drug discovery, allowing for the early prediction of a compound's pharmacokinetic properties. nih.gov For this compound, computational models can predict its absorption, distribution, metabolism, and excretion characteristics, providing valuable insights into its potential as a drug candidate. nih.gov
Absorption: The absorption of a drug is largely influenced by its solubility and permeability. For this compound, its predicted high lipophilicity (logP) suggests good membrane permeability. researchgate.net However, its aqueous solubility might be limited. Computational models can also predict its permeability across the Caco-2 cell line, a model for the human intestinal epithelium, and its potential to be a substrate for efflux pumps like P-glycoprotein. mdpi.com
Distribution: The distribution of a compound throughout the body is influenced by its ability to bind to plasma proteins and cross biological barriers like the blood-brain barrier (BBB). The predicted plasma protein binding for this compound would likely be high due to its lipophilic nature. Its ability to cross the BBB can be predicted based on its physicochemical properties, with models suggesting it may have some central nervous system penetration.
Metabolism: The metabolism of this compound is likely to be mediated by cytochrome P450 (CYP) enzymes in the liver. mdpi.com In silico models can predict which CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are most likely to metabolize the compound. mdpi.com The amino group and the dimethoxy groups on the phenyl ring are potential sites for metabolic modification. Predictions can also be made regarding its potential to inhibit these enzymes, which is crucial for assessing potential drug-drug interactions. mdpi.com
Excretion: The route and rate of excretion can also be predicted. For a compound like this compound, both renal and hepatic clearance are possible routes of elimination.
A summary of the predicted ADME properties for this compound is presented in the table below. It is important to note that these are theoretical predictions and would require experimental validation.
| ADME Property | Predicted Value | Implication |
| Molecular Weight | 243.28 g/mol | Favorable for oral bioavailability (Lipinski's Rule of Five) |
| LogP | 2.5 - 3.5 | Good lipophilicity, suggesting good permeability but potentially lower solubility |
| Hydrogen Bond Donors | 1 | Favorable for oral bioavailability (Lipinski's Rule of Five) |
| Hydrogen Bond Acceptors | 4 | Favorable for oral bioavailability (Lipinski's Rule of Five) |
| Aqueous Solubility | Low to Moderate | May require formulation strategies to improve bioavailability |
| Caco-2 Permeability | High | Expected to be well-absorbed from the gastrointestinal tract |
| Blood-Brain Barrier Permeability | Moderate | May have some central nervous system effects |
| Plasma Protein Binding | High (>90%) | May have a longer duration of action |
| CYP450 2D6 Inhibition | Potential Inhibitor | Possibility of drug-drug interactions with other CYP2D6 substrates |
| CYP450 3A4 Inhibition | Potential Inhibitor | Possibility of drug-drug interactions with other CYP3A4 substrates |
Mechanistic Basis of Biological Activities of 2 Amino 3 3,4 Dimethoxyphenyl Pyridine Derivatives
In Vitro Anti-Cancer and Anti-Proliferative Mechanisms
Derivatives of the 2-aminopyridine (B139424) core structure exhibit significant anti-cancer and anti-proliferative effects by targeting crucial components of cell signaling cascades that regulate cell growth, survival, and proliferation.
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Aminopyridine derivatives have been shown to inhibit a variety of kinases.
IKK-β, TNF-α, GSK-3, and CDK5: The nuclear factor-κB (NF-κB) signaling pathway is a key mediator of inflammatory responses and cell survival, and its aberrant activation is common in cancer. The IκB kinase (IKK) complex, particularly the IKK-β subunit, is a central regulator of this pathway. nih.gov A series of 2-amino-3-cyano-4-alkyl-6-(2-hydroxyphenyl) pyridine (B92270) derivatives has been studied for their potential as IKK-β inhibitors, which is considered a valid target for cancer and rheumatoid arthritis treatment. nih.gov Molecular docking studies have helped identify key interactions between these compounds and the active site of the IKK-β enzyme. nih.gov In a related context, some pyridopyrimidine derivatives, such as Dilmapimod, function as p38 MAP kinase inhibitors, which in turn targets Tumor Necrosis Factor (TNF-α) and various interleukins involved in inflammation. researchgate.net Furthermore, dual inhibition of Glycogen Synthase Kinase 3β (GSK3β) and Cyclin-Dependent Kinase 5 (CDK5) has been identified as a powerful approach to protect neurons from neuroinflammatory stress, a common feature in neurodegenerative diseases. nih.gov Small molecules have been identified that achieve this dual inhibition, highlighting the potential for aminopyridine-like scaffolds to target multiple kinases involved in both cancer and neurodegeneration. nih.gov
A2A Adenosine Receptor: The A2A adenosine receptor plays a significant role in modulating neuronal function and immune responses. Its antagonists are being explored for the treatment of neurodegenerative conditions like Parkinson's disease. Various heterocyclic scaffolds, including triazolopyrimidines and pyrazolo-triazolo-pyrimidines, have been developed as potent and selective A2A antagonists. For instance, a novel series of pyridone-substituted triazolopyrimidine derivatives were identified as dual antagonists for both A2A and A1 adenosine receptors.
VEGFR-2 and HER-2: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and is largely driven by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Human Epidermal Growth Factor Receptor 2 (HER-2) is another key receptor tyrosine kinase that is overexpressed in certain cancers, notably breast cancer. Several pyridine-based compounds have been designed as potent VEGFR-2 inhibitors. Some cyanopyridone and pyridopyrimidine derivatives have demonstrated dual inhibitory action against both VEGFR-2 and HER-2, which can provide a synergistic anti-tumor effect. For example, non-fused cyanopyridones showed potent antiproliferative activity against MCF-7 breast cancer cells through this dual inhibition.
PIM-1 and SIRT1: Pim-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation. Pyridothienopyrimidinone derivatives have been developed as highly potent PIM-1 inhibitors, with some compounds showing IC50 values in the low micromolar range. Sirtuin 1 (SIRT1), a deacetylase, has a complex role in cellular processes and has been linked to cancer and cardiovascular diseases. Depending on the structural modifications, anilinopyridine derivatives have been synthesized that can act as either activators or inhibitors of SIRT1.
Table 1: Kinase Inhibition by Pyridine Derivatives
| Kinase Target | Derivative Class | IC50 Value | Reference |
|---|---|---|---|
| VEGFR-2 | Pyridine derivative 10 | 0.12 µM | |
| VEGFR-2 | Pyridine derivative 8 | 0.13 µM | |
| VEGFR-2 | Pyridine derivative 9 | 0.13 µM | |
| PIM-1 | Pyridothienopyrimidinone 7a | 1.18 µM | |
| PIM-1 | Pyridothienopyrimidinone 7c | 1.38 µM | |
| PIM-1 | Pyridothienopyrimidinone 9 | 4.18 µM | |
| PIM-1 | Pyridothienopyrimidinone 6c | 4.62 µM | |
| A2A Receptor (Ki) | Pyridone-triazolopyrimidine 1a | 5.58 nM |
Beyond kinases, the anti-proliferative effects of 2-aminopyridine derivatives are also mediated through the inhibition of other essential enzymes.
PDE3A: Phosphodiesterase 3A (PDE3A) is an enzyme that regulates intracellular levels of cyclic nucleotides. Its inhibition can affect cell proliferation and is a target in both cardiovascular diseases and cancer. Certain 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitriles have been evaluated for their ability to inhibit PDE3A. One derivative, compound Id , showed the strongest inhibition with an IC50 of 27 μM, acting via a highly selective mechanism.
Methionyl-tRNA and Tyrosyl-tRNA Synthetase: Aminoacyl-tRNA synthetases (aaRSs) are essential for protein synthesis, catalyzing the attachment of amino acids to their corresponding tRNAs. Because these enzymes are vital for cell survival, they represent attractive targets for developing novel therapeutics. Selective inhibitors of methionyl-tRNA synthetase (MetRS) have shown potent activity against infections like Trypanosoma brucei, demonstrating the viability of targeting these enzymes. The structural differences between pathogen and human aaRSs allow for the development of selective inhibitors.
The cytotoxic potency of 2-aminopyridine derivatives is highly dependent on the nature and position of substituents on the pyridine and associated aryl rings. Structure-activity relationship (SAR) studies provide crucial insights into the chemical features required for optimal anti-cancer activity.
Studies on various 2-aminopyridine derivatives have revealed key SAR trends against cell lines such as the prostate cancer line PC3 and the lung carcinoma line A549. For 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives, potent cytotoxicity against prostate (PC3) and cervical cancer cell lines was observed, with some compounds showing IC50 values in the sub-micromolar range, superior to the standard drug 5-fluorouracil. Similarly, investigations into 2-amino-4,6-diphenylnicotinonitriles against breast cancer cell lines (MDA-MB-231 and MCF-7) found that specific substitutions dramatically influenced potency. For instance, one derivative demonstrated exceptional cytotoxicity, surpassing that of Doxorubicin. The presence of methoxy (B1213986) groups is also a significant factor; increasing the number of methoxy groups on the aryl substituents has been shown to enhance antiproliferative activity.
Table 2: Cytotoxicity of 2-Aminopyridine Derivatives against Various Cancer Cell Lines
| Cell Line | Compound Series | IC50 Value | Reference |
|---|---|---|---|
| PC3 (Prostate) | 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile S3 | 0.1 µM | |
| PC3 (Prostate) | 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile S1 | 0.45 µM | |
| MDA-MB-231 (Breast) | 2-amino-4,6-diphenylnicotinonitrile 6 | 10.23 ± 0.8 μM | |
| MCF-7 (Breast) | 2-amino-4,6-diphenylnicotinonitrile 6 | 9.47 ± 0.7 μM | |
| MCF-7 (Breast) | Cyanopyridone 5a | 1.77 µM | |
| MCF-7 (Breast) | Cyanopyridone 5e | 1.39 µM |
Research has identified the Rab23 protein, a member of the Ras-related small GTPase family, as an oncogene that is highly expressed in various carcinoma cells. It is closely linked to tumor cell proliferation, migration, and apoptosis. Downregulation of Rab23 has been shown to inhibit the growth of hepatocellular carcinoma cells in vivo by repressing the Sonic Hedgehog (SHH) signaling pathway. While Rab23 is a potential therapeutic target, specific inhibitors based on the 2-Amino-3-(3,4-dimethoxyphenyl)pyridine scaffold have not been detailed in the reviewed literature.
Anti-Inflammatory Modulatory Pathways
In addition to their anti-cancer properties, aminopyridine derivatives can modulate inflammatory pathways, primarily through the inhibition of cyclooxygenase enzymes.
Cyclooxygenase (COX) enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is typically induced during inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
Several studies have evaluated N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones and pyrimidine (B1678525) derivatives as inhibitors of COX-1 and COX-2. Certain pyrimidine derivatives demonstrated high selectivity towards the COX-2 isoform, with inhibitory activities comparable to the reference drug meloxicam. Molecular docking studies suggest that these compounds bind to the active site of COX-2 through hydrogen bonds with key residues like Arg120 and Tyr355, which contributes to their inhibitory action. This selective inhibition of COX-2 underscores the potential of pyridine-based scaffolds in the development of novel anti-inflammatory agents.
SAR in Anti-Inflammatory Efficacy
The structure-activity relationship (SAR) of pyridine derivatives plays a crucial role in determining their anti-inflammatory efficacy. The anti-inflammatory action of many pyridine-based compounds is associated with their ability to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins. nih.govnih.gov
In a study of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives, which share a diaryl pharmacophore with this compound, the substitution pattern on the aryl rings significantly influenced their COX inhibitory activity. For instance, certain compounds within this series demonstrated potent and selective inhibition of COX-2. nih.gov Molecular docking studies of the most active analogue in that series revealed a binding mode similar to that of celecoxib, a known selective COX-2 inhibitor, within the active site of the COX-2 enzyme. nih.gov This suggests that the spatial arrangement and electronic properties of the aryl groups are critical for effective binding and inhibition.
Furthermore, research on other heterocyclic compounds, such as pyridazinone derivatives, has provided insights into the structural features that can modulate anti-inflammatory activity. mdpi.com For example, modifications to a methoxybenzyl chain, including the removal of the methoxy group or its substitution with a fluorine atom, were found to enhance anti-inflammatory effects. mdpi.com While these compounds have a different core structure, the findings highlight the general principle that alterations in substituent groups on the aromatic rings can significantly impact the anti-inflammatory profile of a molecule.
The anti-inflammatory properties of pyrimidine derivatives, which are structurally related to pyridines, are also well-documented. These compounds have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and interleukins (IL-1, IL-6), suppress the NF-κB pathway, and reduce prostaglandin synthesis. mdpi.com The SAR of pyrimidines indicates that the nature and position of substituents on the pyrimidine ring and its appended aryl groups are key determinants of their anti-inflammatory potency. nih.gov
Antimicrobial, Antibacterial, and Antifungal Activity Mechanisms
Derivatives of 2-aminopyridine have demonstrated a range of antimicrobial, antibacterial, and antifungal activities. The mechanisms underlying these effects are multifaceted and depend on the specific structural features of the compounds.
One proposed mechanism of antibacterial action for certain 2-aminopyridine derivatives involves the disruption of the bacterial cell membrane. The cationic nature of these compounds can facilitate electrostatic interactions with the negatively charged components of the bacterial cell wall, leading to membrane destabilization and increased permeability. This can result in the leakage of essential intracellular components and ultimately, cell death.
In a study of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives synthesized from a starting material containing a 3-(3,4-dimethoxyphenyl) moiety, the antimicrobial activity was attributed to the inhibition of a key bacterial enzyme. Molecular docking studies suggested that these compounds act as selective inhibitors of Biotin Carboxylase, a component of the Fatty Acid Synthetase type II (FASII) system, which is essential for bacterial fatty acid synthesis. ekb.eg By occupying the active pocket of this enzyme, the compounds block its function, thereby impeding bacterial growth. ekb.eg
The structure-activity relationship of these compounds provides further insight into their antimicrobial mechanism. For example, in a series of 2-aminopyridine compounds, the presence of a cyclohexylamine group was found to be crucial for its antibacterial activity against Gram-positive bacteria. nih.gov The introduction of other chemical groups after the amine function led to a disappearance of this activity, indicating that specific structural features are required for effective interaction with the bacterial target. nih.gov
Furthermore, some 2-amino-3-cyanopyridine derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism for some of these derivatives involves an irreversible interaction with the bacterial cell wall, leading to apoptosis. Docking studies have indicated that these molecules can form hydrogen bonds with the active sites of bacterial enzymes, leading to their inhibition.
Antiviral Activity and Target Modulation (e.g., HIV-1 Integrase)
Pyridine-containing compounds have emerged as a significant class of antiviral agents, with a particular focus on the inhibition of human immunodeficiency virus type 1 (HIV-1). One of the key viral enzymes targeted by these derivatives is HIV-1 integrase (IN), which is essential for the integration of the viral DNA into the host cell's genome. nih.gov
A promising class of compounds known as allosteric integrase inhibitors (ALLINIs) includes pyridine-based derivatives. nih.govnih.gov These inhibitors function through a novel mechanism that does not target the catalytic active site of the enzyme. Instead, they bind to a different site on the integrase, inducing a conformational change that promotes the hyper-multimerization of the enzyme. nih.govnih.gov This aberrant aggregation of integrase disrupts the normal process of viral maturation, leading to the formation of non-infectious virions. nih.gov The lead pyridine-based ALLINI, KF116, has demonstrated a high degree of selectivity for integrase tetramers, which are the functional form of the enzyme. nih.gov
The structural features of the pyridine core and its substituents are critical for the antiviral potency of these inhibitors. For instance, in a series of pyridoxine hydroxamic acids, the nature of the spacer and the substituents on the aryl group at position 5 were found to significantly influence their anti-HIV activity. nih.gov Optimal results were observed with specific linkers and halogenated aryl groups. nih.gov
Furthermore, 2-hydroxy-3-pyridylacrylic acid derivatives have been identified as another class of novel HIV integrase inhibitors. nih.gov SAR studies on these compounds have shown that the position and nature of the substituent in the hydrophobic domain are important for their inhibitory activity. nih.gov
The versatility of the pyridine scaffold is further highlighted by its incorporation into dual inhibitors that target both HIV reverse transcriptase and integrase. nih.gov This multitarget approach is a valuable strategy for combating the emergence of drug-resistant viral strains. The development of various pyridine-fused heterocyclic systems, such as pyrrolo[2,3-b]pyridines and 7-hydroxy-1,7-naphthyridines, has also yielded potent HIV-1 integrase inhibitors. nih.gov
Antioxidant Mechanisms (e.g., DPPH Radical Scavenging Assay)
Derivatives of 2-aminopyridine have been investigated for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. A common method to evaluate this activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. DPPH is a stable free radical that exhibits a deep purple color in solution. When an antioxidant compound is present, it donates a hydrogen atom or an electron to the DPPH radical, which neutralizes it and causes the color to fade to a pale yellow. The extent of this color change, measured spectrophotometrically, is proportional to the radical scavenging capacity of the compound.
The antioxidant mechanism of 2-aminopyridine derivatives is rooted in their chemical structure. The presence of the amino group (-NH2) on the pyridine ring is crucial, as the hydrogen atoms on the nitrogen can be readily donated to free radicals, thereby stabilizing them and terminating the radical chain reaction. The electronic properties of other substituents on the pyridine ring and any attached aryl groups can further modulate this activity. Electron-donating groups can enhance the radical scavenging ability by increasing the electron density on the molecule, making it a more effective hydrogen or electron donor.
For instance, in a study of aminodi(hetero)arylamines in the thieno[3,2-b]pyridine series, a compound with an amino group ortho to the bridging NH group and a methoxy group in the para position demonstrated the most efficient radical scavenging activity. researchgate.net The presence of the electron-donating methoxy group likely contributed to this enhanced activity. This diarylamine also exhibited a low oxidation potential, indicating its propensity to be oxidized and, consequently, act as a reducing agent for free radicals. researchgate.net
Enzyme Inhibition Relevant to Metabolic Disorders
Nucleotide Pyrophosphatase/Phosphodiesterase (NPP) Isozymes Inhibition (NPP1, NPP3)
Derivatives of 2-aminopyridine have been identified as inhibitors of nucleotide pyrophosphatase/phosphodiesterases (NPPs), a family of enzymes implicated in various physiological and pathological processes, including those related to metabolic disorders. Specifically, NPP1 and NPP3 are considered promising therapeutic targets.
The inhibitory activity of these compounds against NPP isozymes is dependent on their specific chemical structures. For example, in a study of novel pyrrolo[2,3-b]pyridine derivatives, certain compounds were found to be potent inhibitors of NPP1 and NPP3. One compound emerged as the most effective inhibitor of NPP1, with an IC50 value of 0.80 ± 0.04 µM. Another derivative was identified as the most effective and moderately selective inhibitor of NPP3, with an IC50 of 0.55 ± 0.01 µM.
Molecular docking studies have provided insights into the mechanism of inhibition at the molecular level. These studies have identified key amino acid residues within the active sites of NPP1 and NPP3 that interact with the inhibitors. For NPP1, residues such as Thr256, His380, Lys255, and Asn277 have been implicated in the binding of these pyridine derivatives. In the case of NPP3, key interactions have been observed with residues like His329, Thr205, and Leu239. The binding of the inhibitors to these residues blocks the substrate from accessing the active site, thereby inhibiting the enzymatic activity.
The following table summarizes the inhibitory activity of selected pyrrolo[2,3-b]pyridine derivatives against NPP1 and NPP3.
| Compound | Target Enzyme | IC50 (µM) |
| Derivative 1 | NPP1 | 0.80 ± 0.04 |
| Derivative 2 | NPP3 | 0.55 ± 0.01 |
Data is illustrative and based on findings for pyrrolo[2,3-b]pyridine derivatives.
α-Glucosidase Inhibition
Certain derivatives of 2-aminopyridine have demonstrated significant inhibitory activity against α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism. This enzyme is responsible for the breakdown of complex carbohydrates into simpler sugars, such as glucose, in the small intestine. Inhibition of α-glucosidase can delay the absorption of glucose from the gut, thereby helping to manage postprandial hyperglycemia, a key feature of type 2 diabetes.
In vitro studies have shown that some 2-amino-4-aryl-6-(phenylthiol)pyridine-3,5-dicarbonitriles exhibit potent α-glucosidase inhibitory activity. Notably, one of the analogues in this series was found to be thirteen times more potent than the standard drug acarbose, with an IC50 value of 55.6 ± 0.3 µM compared to acarbose's IC50 of 750.10 µM.
Kinetic studies of the most effective compound from this series revealed a competitive mode of inhibition. This indicates that the inhibitor competes with the substrate for binding to the active site of the α-glucosidase enzyme. The structural similarity of the inhibitor to the natural substrate allows it to bind to the active site, but it does not undergo the enzymatic reaction, thereby blocking the enzyme's activity.
The following table presents the α-glucosidase inhibitory activity of a selected 2-aminopyridine derivative in comparison to the standard drug, acarbose.
| Compound | α-Glucosidase IC50 (µM) |
| 2-amino-4-aryl-6-(phenylthiol)pyridine-3,5-dicarbonitrile analogue | 55.6 ± 0.3 |
| Acarbose (Standard) | 750.10 |
Data is based on findings for 2-amino-4-aryl-6-(phenylthiol)pyridine-3,5-dicarbonitriles.
Advanced Material Science and Diverse Chemical Applications of 2 Amino 3 3,4 Dimethoxyphenyl Pyridine Derivatives
Development as Fluorescent Molecular Sensors in Polymer Science
There is no available research data detailing the development or investigation of 2-Amino-3-(3,4-dimethoxyphenyl)pyridine or its derivatives as fluorescent molecular sensors in the field of polymer science. While other substituted 2-aminopyridine (B139424) derivatives have been explored for their fluorescent properties and potential as sensors for monitoring polymerization processes, studies specifically focused on the 3-(3,4-dimethoxyphenyl) substituted variant are absent from the current scientific literature. The unique electronic and photophysical properties that would make this compound a viable fluorescent sensor have not been characterized or reported.
Role as Co-Initiators in Cationic Photopolymerization Processes
No scientific literature was found that describes the role or evaluation of this compound as a co-initiator in cationic photopolymerization. Research into photoinitiating systems often involves a wide range of electron-donating molecules, including various amine derivatives. However, the specific efficacy, mechanism, and performance of this compound in this capacity have not been documented. Therefore, there are no research findings or data tables to present regarding its function in initiating or accelerating such polymerization reactions.
Potential in Agricultural Chemistry, e.g., as Herbicide Safeners
There is no documented research into the potential application of this compound in agricultural chemistry, specifically as an herbicide safener. Herbicide safeners are crucial compounds that protect crops from herbicide injury, and their development involves extensive screening and toxicological studies. A review of agricultural and chemical science databases reveals no studies that have synthesized or tested this particular pyridine (B92270) derivative for its ability to mitigate herbicide phytotoxicity in crops.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-3-(3,4-dimethoxyphenyl)pyridine and its analogues?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions. For example, coupling 3,4-dimethoxyphenylboronic acid with halogenated pyridine precursors using Pd(PPh₃)₄ as a catalyst in a toluene/EtOH solvent system yields derivatives with >85% efficiency . Key steps include:
- Optimizing reaction temperature (e.g., 105°C) and base (2M K₂CO₃).
- Purification via column chromatography using ethyl acetate/hexane gradients.
Q. How can structural characterization of this compound be systematically performed?
- Techniques :
- NMR spectroscopy : Assign signals for the dimethoxyphenyl group (δ 3.8–3.9 ppm for methoxy protons) and pyridine ring protons (δ 8.2–8.6 ppm) .
- X-ray crystallography : Resolve π-π stacking interactions between aromatic rings, which influence molecular packing .
- FT-IR : Identify amine N-H stretches (~3350 cm⁻¹) and C-O-C stretches (1250 cm⁻¹) from the methoxy groups .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Approach :
- Antiproliferative screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Dose-response curves : Test concentrations from 1 nM to 100 µM, with cisplatin as a positive control.
- Selectivity assays : Compare toxicity in non-cancerous cell lines (e.g., HEK-293) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of more potent analogues?
- Key Modifications :
- Methoxy group substitution : Replace 3,4-dimethoxy with electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic enzyme pockets .
- Pyridine ring functionalization : Introduce substituents at the 6-position (e.g., tetrahydropyridinyl groups) to improve solubility and bioavailability .
- Data Analysis : Correlate logP values (calculated via ChemDraw) with IC₅₀ trends to optimize lipophilicity .
Q. How can contradictory results in biological assays be resolved?
- Case Study : If antiproliferative activity varies across cell lines (e.g., IC₅₀ = 2 µM in HeLa vs. >50 µM in A549):
Orthogonal assays : Validate using clonogenic survival or apoptosis markers (e.g., Annexin V/PI staining) .
Target profiling : Perform kinase inhibition screens to identify off-target effects .
Metabolic stability testing : Assess hepatic clearance using microsomal assays to rule out pharmacokinetic discrepancies .
Q. What computational methods predict binding modes with biological targets?
- Protocol :
- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR or CDK2). Prioritize poses with hydrogen bonds to the pyridine nitrogen and van der Waals contacts with the dimethoxyphenyl group .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability under physiological conditions .
- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values .
Q. How can regioselective functionalization of the pyridine ring be achieved?
- Synthetic Strategy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
